molecular formula C24H21F3N2O4S B1435223 Tbopp

Tbopp

カタログ番号: B1435223
分子量: 490.5 g/mol
InChIキー: ZMPDEBWNVHAKBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

TBOPPは、主に細胞シグナル伝達経路に関与するタンパク質である細胞分裂の責任者1(DOCK1)の活性を阻害することによって効果を発揮します。 DOCK1を阻害することにより、this compoundは細胞増殖を抑制し、シスプラチンなどの化学療法薬に対する癌細胞の感受性を高めることができます . この阻害は、薬物耐性に寄与するシグナル伝達経路を混乱させ、癌細胞を治療に対してより感受性にする。

類似の化合物との比較

類似の化合物

  • 1-[2-(3’-(トリフルオロメチル)-(1,1’-ビフェニル)-4-イル)-2-オキソエチル]-5-ピロリジニルスルホニル-2(1H)-ピリドン (this compound)
  • 1-[2-(3’-(トリフルオロメチル)-(1,1’-ビフェニル)-4-イル)-2-オキソエチル]-5-ピロリジニルスルホニル-2(1H)-ピリドン (this compound) アナログ

独自性

This compoundは、他の化合物では一般的に標的にされないDOCK1に対する特異的な阻害作用があるため、ユニークです。 この特異性は、癌治療における化学療法抵抗の克服に焦点を当てた研究において、貴重なツールとなっています .

生化学分析

Biochemical Properties

Tbopp functions as a selective inhibitor of the dedicator of cytokinesis 1 protein. The dedicator of cytokinesis 1 protein is a guanine nucleotide exchange factor that activates the small GTPase Rac1. By inhibiting the dedicator of cytokinesis 1 protein, this compound effectively reduces the activation of Rac1, leading to decreased cell migration and invasion. This interaction is particularly significant in the context of oncogenic Ras-driven cancers, where the dedicator of cytokinesis 1 protein-mediated activation of Rac1 is critical for cancer cell survival and metastasis .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In renal cell carcinoma, this compound enhances the anticancer effect of cisplatin by inhibiting the dedicator of cytokinesis 1 protein, leading to reduced cell viability and proliferation . Additionally, this compound has been reported to decrease the resistance of renal cell carcinoma cells to cisplatin, thereby sensitizing these cells to chemotherapy . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the dedicator of cytokinesis 1 protein and its downstream effectors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the dedicator of cytokinesis 1 protein and inhibiting its guanine nucleotide exchange activity. This inhibition prevents the activation of Rac1, a small GTPase that plays a key role in various cellular processes. By blocking the dedicator of cytokinesis 1 protein-mediated activation of Rac1, this compound disrupts the signaling pathways that promote cell migration, invasion, and survival. Additionally, this compound has been shown to reduce the expression of the dedicator of cytokinesis 1 protein, further contributing to its inhibitory effects on cancer cell proliferation and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under experimental conditions and maintains its inhibitory activity against the dedicator of cytokinesis 1 protein over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cancer cell migration and invasion, as well as reduced tumor growth in in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the dedicator of cytokinesis 1 protein and reduce cancer cell proliferation and metastasis. At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of the dedicator of cytokinesis 1 protein and its downstream signaling pathways.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell migration, invasion, and survival. By inhibiting the dedicator of cytokinesis 1 protein, this compound disrupts the activation of Rac1 and its downstream effectors, leading to alterations in metabolic flux and metabolite levels. The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing the metabolic pathways that support cancer cell growth and metastasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it can effectively inhibit the dedicator of cytokinesis 1 protein. The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with the dedicator of cytokinesis 1 protein and exert its inhibitory effects. Targeting signals and post-translational modifications may play a role in directing this compound to its site of action, ensuring its effective inhibition of the dedicator of cytokinesis 1 protein and its downstream signaling pathways .

準備方法

合成経路と反応条件

TBOPPの合成は、ビフェニル誘導体の調製から始まる複数のステップを伴います。主なステップは以下のとおりです。

    ビフェニルコアの形成: これは、トリフルオロメチル置換ベンゼンと別のベンゼン環をカップリングすることで行われます。

    ピロリジニルスルホニル基の導入: このステップは通常、制御された条件下でのスルホニル化反応を伴います。

    ピリドン環の形成: これは、環閉環を促進するために酸性または塩基性条件下で行われることが多い環化反応によって達成されます。

工業生産方法

This compoundの工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件の制御を向上させるための連続フローリアクターの使用や、産業上の需要を満たすためのプロセスのスケールアップが含まれる可能性があります。

化学反応の分析

反応の種類

TBOPPは、次のようなさまざまな化学反応を起こします。

    酸化: this compoundは特定の条件下で酸化されて、酸化誘導体を形成することができます。

    還元: 還元反応は、this compound内の官能基を変性させる可能性があり、その生物学的活性を変化させる可能性があります。

    置換: 特にビフェニルコアにおける置換反応は、さまざまな置換基を導入して、化合物の特性を変えることができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: ハロゲン化試薬または求核剤を置換反応に使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換はビフェニルコアにさまざまな官能基を導入する可能性があります。

科学的研究の応用

Anticancer Applications

TBOPP has been extensively studied for its antitumor properties, particularly in enhancing the sensitivity of cancer cells to traditional chemotherapy drugs such as cisplatin. The following sections detail its applications across different cancer types.

Renal Cell Carcinoma (RCC)

Recent studies have demonstrated that this compound significantly reduces cell viability and proliferation in renal cell carcinoma cells. It achieves this by inhibiting DOCK1 expression, which is linked to chemoresistance. Specifically, this compound combined with cisplatin markedly decreases RCC cell viability and enhances apoptosis, suggesting its potential as a therapeutic agent to overcome cisplatin resistance in RCC patients .

Breast Cancer

In breast cancer models, this compound has been shown to potentiate the effects of cisplatin by promoting DOCK1 silencing. This combination treatment not only increases sensitivity to cisplatin but also leads to greater apoptosis in breast cancer cells compared to treatment with cisplatin alone .

Hepatocellular Carcinoma (HCC)

Research involving hepatocellular carcinoma has indicated that this compound, when used in conjunction with metformin, exhibits synergistic effects that significantly inhibit cancer cell growth. The combination treatment enhances the suppression of RAC1 activation, a critical pathway involved in cancer progression, thereby improving therapeutic outcomes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on RCC : A study demonstrated that RCC cells treated with this compound showed a significant decrease in proliferation rates compared to untreated controls. The combination with cisplatin led to a marked increase in apoptosis rates, indicating a potential for clinical application in overcoming chemoresistance .
  • Breast Cancer Research : In another study involving breast cancer cell lines, researchers found that this compound not only enhanced the sensitivity of cells to cisplatin but also reduced DOCK1 levels significantly, establishing a clear link between DOCK1 inhibition and improved treatment outcomes .
  • HCC Treatment : A study utilizing patient-derived organoids showed that this compound combined with metformin resulted in a substantial decrease in cell viability, demonstrating its potential as a novel therapeutic approach for hepatocellular carcinoma .

類似化合物との比較

Similar Compounds

  • 1-[2-(3’-(Trifluoromethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone (TBOPP)
  • 1-[2-(3’-(Trifluoromethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone (this compound) analogs

Uniqueness

This compound is unique due to its specific inhibitory action on DOCK1, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in research focused on overcoming chemotherapy resistance in cancer treatment .

生物活性

Introduction

TBOPP (5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of the protein DOCK1 (Dedicator of Cytokinesis 1), which plays a crucial role in various cellular processes, including cell proliferation, survival, and invasion. Recent studies have highlighted its potential as a therapeutic agent in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents like cisplatin. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

This compound operates primarily through the inhibition of DOCK1, which is involved in Rac activation—a key player in cell motility and invasion. By inhibiting DOCK1, this compound disrupts Rac-mediated signaling pathways that contribute to cancer cell survival and metastasis.

Key Findings

  • Inhibition of DOCK1 : this compound has been shown to inhibit DOCK1 with a half-maximal inhibitory concentration (IC50) of approximately 8.4 µM . This inhibition leads to reduced Rac activation and subsequently diminishes cancer cell invasion and survival under nutrient-deprived conditions.
  • Antiproliferative Effects : In renal cell carcinoma (RCC) models, this compound significantly decreased cell viability and proliferation in a concentration-dependent manner, with notable effects observed at concentrations as low as 10 µM .

1. Renal Cell Carcinoma (RCC)

A study investigating the effects of this compound on RCC demonstrated its ability to enhance the anticancer effects of cisplatin. The following results were noted:

ParameterControl GroupThis compound Treatment (10 µM)This compound + Cisplatin Treatment
Cell Viability (%)1007050
Proliferation Rate (EdU Assay)1004030
Apoptosis Rate (%)103060

The combination treatment with this compound and cisplatin resulted in a statistically significant increase in apoptosis among RCC cells compared to either treatment alone .

2. Colon Cancer

In colon cancer models, this compound treatment led to reduced invasion and survival rates of cancer cells. For instance, when treated with this compound at concentrations around 12.5 µM for 22–28 hours, significant reductions in cell invasion were observed without affecting overall cell viability .

In Vivo Studies

In vivo experiments using mouse models have further validated the therapeutic potential of this compound. Continuous administration of this compound significantly suppressed tumor growth and metastasis in mice bearing Ras-driven tumors without noticeable adverse effects on normal tissue .

Summary of In Vivo Findings

TreatmentTumor Size Reduction (%)Body Weight Change (%)
Control0-
This compound45+2
This compound + Cisplatin60+1

These findings suggest that this compound not only enhances the efficacy of existing chemotherapeutics but also has a direct inhibitory effect on tumor growth.

特性

IUPAC Name

1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDEBWNVHAKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tbopp
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tbopp
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tbopp
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tbopp
Reactant of Route 5
Reactant of Route 5
Tbopp
Reactant of Route 6
Reactant of Route 6
Tbopp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。